![molecular formula C38H49F3N6O11 B10827382 (2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIO-1211 (trifluoroacetate salt) is a peptide inhibitor of α4β1 integrin. It is known for its high selectivity and tight-binding properties, making it a valuable tool in scientific research, particularly in the study of cell adhesion and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIO-1211 (trifluoroacetate salt) is synthesized through a series of peptide coupling reactionsThe reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of BIO-1211 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
BIO-1211 (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The common reagents used in the synthesis of BIO-1211 (trifluoroacetate salt) include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. The reactions are typically carried out at room temperature in solvents like dimethylformamide .
Major Products Formed
The major product formed from the synthesis of BIO-1211 (trifluoroacetate salt) is the peptide inhibitor itself, which is obtained in a lyophilized powder form. The purity of the product is typically greater than 97% as determined by high-performance liquid chromatography .
Scientific Research Applications
BIO-1211 (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: It is used as a tool to study peptide synthesis and the properties of peptide inhibitors.
Biology: It is employed in the study of cell adhesion, immune responses, and integrin signaling pathways.
Medicine: BIO-1211 (trifluoroacetate salt) is used in preclinical studies to investigate its potential therapeutic effects in conditions such as asthma and autoimmune diseases.
Industry: It is utilized in the development of new drugs and therapeutic agents targeting integrin-mediated pathways
Mechanism of Action
BIO-1211 (trifluoroacetate salt) exerts its effects by binding to the α4β1 integrin with high affinity. This binding inhibits the interaction between α4β1 integrin and its ligands, such as vascular cell adhesion molecule-1. By blocking this interaction, BIO-1211 (trifluoroacetate salt) prevents integrin-mediated cell adhesion and migration, which are critical processes in immune responses and inflammation .
Comparison with Similar Compounds
BIO-1211 (trifluoroacetate salt) is unique in its high selectivity and tight-binding properties for α4β1 integrin. Similar compounds include:
Ac-SDKP trifluoroacetate: Another peptide inhibitor with different target specificity.
BIBO 3304 trifluoroacetate salt: A peptide inhibitor with a different mechanism of action.
UM-164 trifluoroacetate salt: A peptide inhibitor used in different research applications
BIO-1211 (trifluoroacetate salt) stands out due to its specific inhibition of α4β1 integrin and its potential therapeutic applications in immune-related conditions.
Properties
Molecular Formula |
C38H49F3N6O11 |
|---|---|
Molecular Weight |
822.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H48N6O9.C2HF3O2/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50;3-2(4,5)1(6)7/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51);(H,6,7)/t26-,27-,28-,31-;/m0./s1 |
InChI Key |
NMTAUOFQNNRBTK-LTQJSTEVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


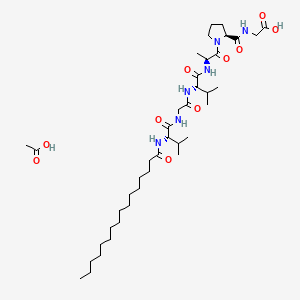

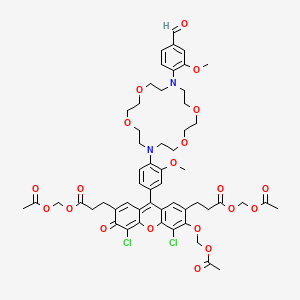
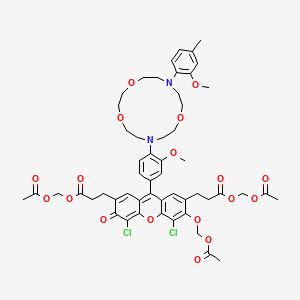
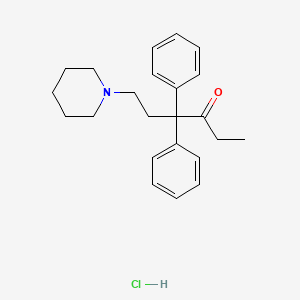
![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
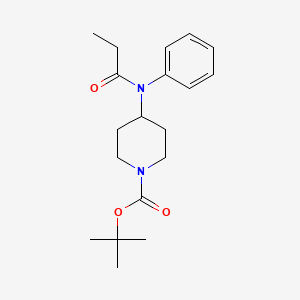
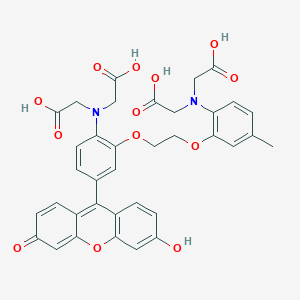
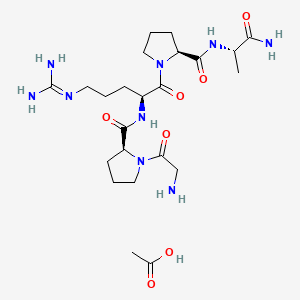
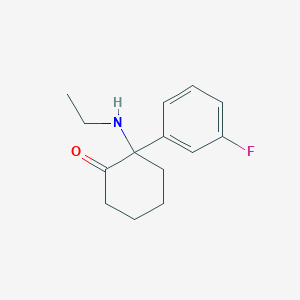
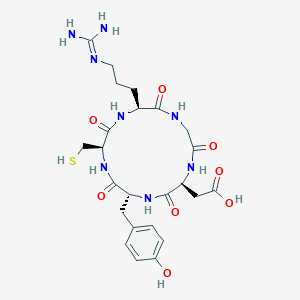

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)
![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)
